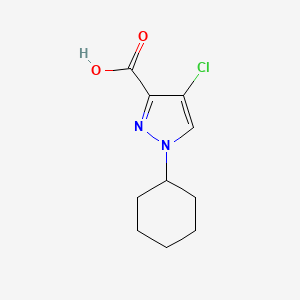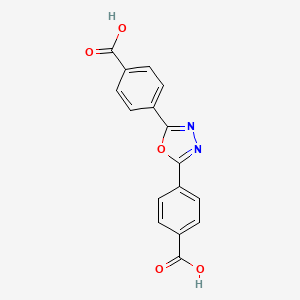
Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid is an organic compound with the molecular formula C16H10N2O5 It is known for its unique structure, which includes an oxadiazole ring flanked by two benzoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized using dehydrating agents such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as acetic acid or dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, although the stability of the oxadiazole ring generally makes it resistant to mild oxidizing agents.
Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions. In materials science, its unique structure allows it to participate in the formation of stable, high-performance materials through covalent bonding and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline: Contains aniline groups instead of benzoic acid groups.
Uniqueness
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid is unique due to its combination of the oxadiazole ring and benzoic acid groups, which impart distinct chemical and physical properties. This makes it particularly useful in the synthesis of advanced materials and as a versatile building block in organic synthesis.
Propiedades
Número CAS |
41259-89-6 |
|---|---|
Fórmula molecular |
C16H10N2O5 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O5/c19-15(20)11-5-1-9(2-6-11)13-17-18-14(23-13)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) |
Clave InChI |
STSUEBBVKDPARU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



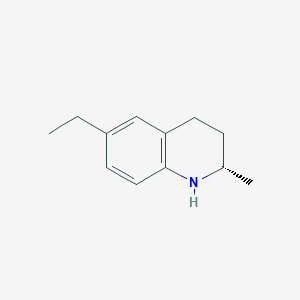
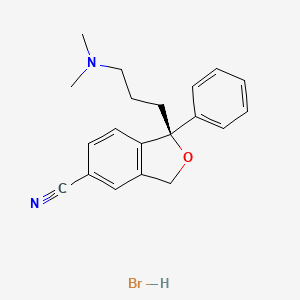
![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
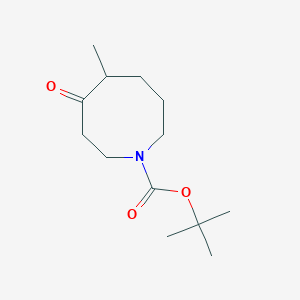
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)

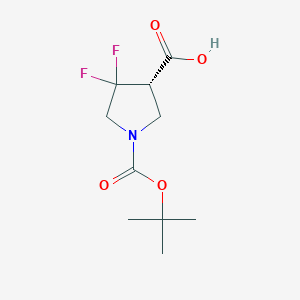


![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
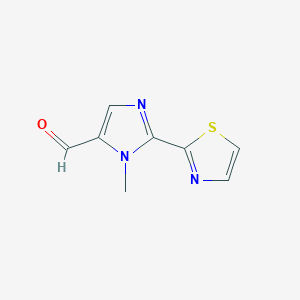
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
